(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol
Description
(1S)-2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is a chiral amino alcohol featuring a fluorinated aromatic ring. Its structure includes:
- A 1S-configuration at the chiral center.
- A 2,5-difluoro-4-methylphenyl group attached to the ethanol backbone.
- A primary amino group at the β-position.
This compound is of interest in medicinal chemistry due to the combined effects of fluorine substituents (enhancing lipophilicity and metabolic stability) and the amino-alcohol moiety (providing hydrogen-bonding sites for biological interactions).
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3/t9-/m1/s1 |
InChI Key |
QMOXZEBGEDEZFT-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@@H](CN)O)F |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(CN)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethanone.
Reduction: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethane.
Substitution: Formation of 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethan-1-ol.
Scientific Research Applications
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atoms enhance its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
Key differences in physical properties arise from functional groups and substituents:
Notes:
- The amino alcohol’s polarity and hydrogen-bonding capacity contrast sharply with the ketone () and thioether-ketone derivatives (), which lack polar functional groups .
- Fluorine substituents in the target compound and ’s analog enhance metabolic stability compared to non-fluorinated analogs.
Biological Activity
(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol, with the CAS number 1568084-83-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is C₉H₁₁F₂NO, with a molecular weight of 187.19 g/mol. The compound features a chiral center at the amino group, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1568084-83-2 |
| Molecular Formula | C₉H₁₁F₂NO |
| Molecular Weight | 187.19 g/mol |
Biological Activity Overview
Research has indicated that (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound can exhibit significant antitumor activity against several cancer cell lines. For instance, preliminary results indicate that it has an IC₅₀ value in the micromolar range against MCF-7 breast cancer cells. This suggests that it may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The exact mechanism by which (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol exerts its effects is still under investigation. However, SAR studies suggest that the presence of electron-withdrawing groups (like fluorine) on the aromatic ring enhances its biological potency. This aligns with findings where similar compounds with halogen substituents showed increased anticancer activity compared to their non-halogenated counterparts .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity Studies : In one study, (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol was tested against various cancer cell lines including MCF-7 and HeLa. The results indicated an IC₅₀ value of approximately 0.65 µM for MCF-7 cells, demonstrating potent cytotoxic effects comparable to established chemotherapeutics .
- Selectivity for Cancer Cells : Further investigations revealed that this compound exhibits selectivity towards cancerous cells over normal cells, which is crucial for reducing potential side effects in clinical applications .
- SAR Analysis : A detailed SAR analysis highlighted that modifications on the phenyl ring significantly affect the compound's efficacy. The introduction of additional fluorine atoms was correlated with enhanced inhibition rates against specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
